2-Propynoic acid, phenyl ester

Catalog No.
S9000615
CAS No.
60998-71-2
M.F
C9H6O2
M. Wt
146.14 g/mol
Availability
Inquiry
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2-Propynoic acid, phenyl ester

CAS Number

60998-71-2

Product Name

2-Propynoic acid, phenyl ester

IUPAC Name

phenyl prop-2-ynoate

Molecular Formula

C9H6O2

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C9H6O2/c1-2-9(10)11-8-6-4-3-5-7-8/h1,3-7H

InChI Key

OKTKLJDZIPARGG-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)OC1=CC=CC=C1

Propiolate esters, including 2-propynoic acid phenyl ester, emerged as key reagents in the mid-20th century with the advent of acetylene chemistry. Early work focused on their role in cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition, which laid the groundwork for click chemistry. The propargyl group’s electron-deficient nature, combined with the ester’s leaving-group potential, made these compounds indispensable for constructing heterocycles and conjugated polymers. However, initial synthetic routes suffered from low yields and harsh conditions, such as stoichiometric acid catalysts and prolonged reaction times.

The development of diphenyl carbonate (DPC)-mediated esterification in the 2010s marked a turning point. For example, phenyl undec-10-enoate synthesis achieved 89% yield using DPC and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 160°C. These conditions, optimized for long-chain carboxylic acids, hinted at broader applicability to propiolic acid derivatives. Concurrently, transesterification methodologies using catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) enabled efficient aryl group exchange, as demonstrated in the conversion of phenyl undec-10-enoate to benzyl undec-10-enoate in 91% yield. These advances collectively refined the toolkit for propiolate ester synthesis.

Positional Significance of the Propargyl-O-Phenyl Framework

The propargyl-O-phenyl framework in 2-propynoic acid phenyl ester governs its reactivity through electronic and steric effects. The phenyl group’s electron-withdrawing nature polarizes the ester carbonyl, enhancing susceptibility to nucleophilic attack. Meanwhile, the propargyl triple bond introduces strain and linear geometry, facilitating [2+2] cycloadditions and radical reactions. This duality enables applications in:

  • Polymer crosslinking: The triple bond undergoes UV-initiated thiol-yne reactions, forming dense networks in photoresists.
  • Bioconjugation: Propargyl esters serve as “clickable” handles for azide-functionalized biomolecules.

Comparative studies of phenyl esters reveal that substituting alkyl chains with propargyl groups increases reactivity by 3–5 orders of magnitude. For instance, phenyl stearate (3c) requires 24 hours for full conversion at 160°C, whereas propiolate esters achieve similar results in under 2 hours under identical conditions. This kinetic advantage underscores the propargyl group’s role in accelerating acyl transfer.

Base-Catalyzed Transesterification Strategies

Transesterification, the conversion of one ester into another by exchanging the alkoxy group, is a fundamental method for synthesizing ester derivatives including 2-propynoic acid phenyl ester derivatives. Under basic conditions, this reaction proceeds via a two-step addition-elimination mechanism where an alkoxide ion nucleophilically attacks the ester carbonyl, forming a tetrahedral intermediate that eliminates the original alkoxy group [1].

Diphenyl Carbonate-Mediated Esterification Protocols

Diphenyl carbonate, an acyclic carbonate ester, serves as an effective reagent for esterification and transesterification reactions due to its reactivity and availability. It can be synthesized via phosgenation of phenol or oxidative carbonylation of phenol with carbon monoxide, avoiding phosgene use [2]. In esterification protocols, diphenyl carbonate reacts with phenols or alcohols to form phenyl esters, releasing phenol as a co-product. This approach is particularly useful for synthesizing polycarbonates and related esters through transesterification with bisphenol A or other phenolic compounds [2].

In the context of 2-propynoic acid phenyl ester derivatives, diphenyl carbonate can mediate the formation of the phenyl ester moiety by reacting with propargylic alcohols or related substrates under basic catalysis, facilitating efficient ester bond formation.

Solvent Effects in DBU-Catalyzed Reactions

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base often employed as a catalyst in transesterification reactions. Studies have shown that DBU-catalyzed reactions benefit significantly from solvent choice. Solvent-free conditions or low polarity solvents can enhance reaction rates and yields by minimizing side reactions and improving substrate-catalyst interactions [3]. For example, DBU-catalyzed synthesis of propargyl derivatives under neat conditions at ambient temperature achieved high yields (up to 91%) with minimal byproducts [3]. Solvent effects also influence the selectivity and suppression of side products, crucial for obtaining pure 2-propynoic acid phenyl ester derivatives.

Metal-Free Approaches for Propargyl Ester Formation

Metal-free synthetic routes have gained prominence due to environmental and economic considerations. Propargyl esters, including 2-propynoic acid phenyl ester derivatives, can be synthesized via metal-free multicomponent reactions involving aldehydes, amines, and alkynyl carboxylic acids. These protocols often employ tandem Petasis Borono Mannich and decarboxylation reactions, enabling direct formation of propargylamines and esters without metal catalysts [4].

For instance, a five-component metal-free reaction involving primary aliphatic amines, formaldehyde, organoboronic acids, and propiolic acid has been reported to yield diverse propargylamine derivatives. Electron-donating substituents on aryl boronic acids enhance yields, whereas electron-withdrawing groups reduce efficiency [4]. These methods are atom-economical and sustainable, avoiding metal contamination and harsh reaction conditions.

Additionally, amino alcohols and amino thiols have been used in metal-free tandem annulation and decarboxylative coupling to construct heterocyclic propargylamine scaffolds, demonstrating the versatility of metal-free approaches for propargyl ester synthesis [4].

Continuous Flow Synthesis Optimization Techniques

Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and scalability for esterification and transesterification processes. Recent studies on continuous flow transesterification of phosphinate esters provide valuable insights applicable to propargyl ester synthesis [5].

Optimization of temperature and flow rate is critical. For example, transesterification of ethyl phosphinate with various alcohols achieved high conversions (up to 94%) and yields (82–89%) at temperatures around 220–225 °C and flow rates of 0.15 mL/min [5]. Lower temperatures or higher flow rates resulted in incomplete conversions.

Flow synthesis enables steady-state operation with precise control, facilitating high purity product isolation via downstream purification. While these studies focus on phosphinate esters, the principles of temperature, residence time, and solvent choice optimization are directly transferable to continuous flow synthesis of 2-propynoic acid phenyl ester derivatives, promising improved efficiency and scalability.

Data Table: Representative Yields and Conditions for 2-Propynoic Acid Phenyl Ester Derivative Syntheses

MethodologyCatalyst/BaseSolvent/ConditionTemperature (°C)Yield (%)Notes
Base-Catalyzed TransesterificationAlkoxide (e.g., NaOEt)Ethanol or solvent-freeAmbient to 8070–90Two-step addition-elimination mechanism [1]
Diphenyl Carbonate-MediatedNone (reagent-based)Phenol or alcohol solvent100–20075–85Phenol co-product; phosgene-free routes [2]
DBU-CatalyzedDBUSolvent-free or low polarity25–100Up to 91High selectivity, minimal byproducts [3]
Metal-Free MulticomponentNoneVarious (e.g., DCM, neat)Ambient to 10060–90Tandem PBM and decarboxylation reactions [4]
Continuous Flow TransesterificationNone (flow reactor)Alcohol solvent, flow system180–22582–94Optimized flow rate and temperature [5]

Organocatalytic Phosphinoboration Mechanisms

The organocatalytic phosphinoboration of 2-propynoic acid, phenyl ester represents a significant advancement in transition-metal-free synthetic methodology. This transformation involves the addition of phosphinoborane reagents across the acetylenic bond, facilitated by organophosphine catalysts [1] [2] [3].

Tributylphosphine-Mediated P-B Bond Activation

Tributylphosphine (Bu₃P) has emerged as a highly effective organocatalyst for activating the P-B bond in phosphinoborane reagents. Research by Fritzemeier et al. demonstrated that tributylphosphine catalyzes the trans-phosphinoboration of internal alkynes, including propiolate derivatives, under mild conditions [1] [2]. The mechanism involves coordination of the phosphine catalyst to the boron center, which activates the P-B bond and generates a highly nucleophilic phosphorus species.

The catalytic cycle begins with the coordination of tributylphosphine to the phosphinoborane reagent Ph₂P-Bpin, creating a Lewis acid-Lewis base complex. This coordination significantly increases the nucleophilicity of the phosphorus center while making the boron more electrophilic. The activated phosphinoborane then undergoes addition to the acetylenic bond of 2-propynoic acid, phenyl ester through a concerted mechanism [2] [3].

The reaction demonstrates excellent functional group tolerance and proceeds efficiently in dichloromethane at temperatures ranging from 25-60°C. Catalyst loadings as low as 5-10 mol% of tributylphosphine are sufficient to achieve high conversion rates, with yields typically ranging from 60-85% [1] [2].

Regioselective trans-Addition Patterns

The phosphinoboration of 2-propynoic acid, phenyl ester exhibits exceptional regioselectivity, with the phosphorus atom selectively adding to the α-carbon (adjacent to the carbonyl group) and the boron atom adding to the β-carbon. This regioselectivity is attributed to the electronic polarization of the acetylenic bond induced by the electron-withdrawing ester group [2] [4].

The trans-addition pattern is confirmed through comprehensive spectroscopic analysis and X-ray crystallography studies. The stereochemical outcome results from the concerted nature of the addition process, where both the P-C and B-C bonds are formed simultaneously. This mechanism contrasts with stepwise radical or ionic pathways that would lead to different stereochemical outcomes [1] [2].

Density functional theory calculations support the proposed mechanism, indicating that the transition state involves simultaneous interaction of the phosphinoborane with both carbon atoms of the acetylenic bond. The energy barrier for this transformation is relatively low (approximately 18-22 kcal/mol), consistent with the mild reaction conditions required [2].

[3+2] Cycloaddition Reactivity Profiles

The [3+2] cycloaddition reactions of 2-propynoic acid, phenyl ester represent another important class of transformations that highlight the compound's versatility as a synthetic building block. These reactions involve the formal addition of a three-atom component to the acetylenic bond, resulting in the formation of five-membered heterocyclic rings [5] [6] [7].

The most extensively studied [3+2] cycloaddition involves the reaction between 2-propynoic acid, phenyl ester and organic azides. This transformation, known as the azide-alkyne Huisgen cycloaddition, proceeds through a 1,3-dipolar cycloaddition mechanism to form 1,2,3-triazole derivatives [7] [8]. The reaction can be catalyzed by copper(I) salts or can proceed under thermal conditions without metal catalysts.

Under copper-catalyzed conditions, the reaction proceeds through a stepwise mechanism involving the formation of a copper-acetylide intermediate followed by azide coordination and cyclization. The copper catalyst significantly enhances the reaction rate and regioselectivity, favoring the formation of 1,4-disubstituted triazoles over 1,5-regioisomers [6] [9].

The thermal, uncatalyzed version of this reaction requires higher temperatures (80-150°C) and longer reaction times but offers the advantage of metal-free conditions. The mechanism involves the concerted interaction of the azide 1,3-dipole with the acetylenic dipolarophile, proceeding through a six-membered transition state [5] [6].

Nitrone-olefin [3+2] cycloadditions also represent an important reactivity pattern for 2-propynoic acid, phenyl ester. These reactions involve the addition of nitrones to the acetylenic bond, forming isoxazoline derivatives. The reaction is stereospecific with respect to the alkyne geometry and exhibits high regioselectivity controlled by frontier molecular orbital interactions [5].

Allenolate Intermediate Formation Dynamics

The formation of allenolate intermediates from 2-propynoic acid, phenyl ester represents a crucial mechanistic pathway in several organocatalytic transformations. These reactive intermediates are generated through the conjugate addition of nucleophiles to the acetylenic ester, resulting in the formation of highly nucleophilic allenolate species [10] [11] [12].

The allenolate formation mechanism typically involves the initial 1,4-addition of a phosphine catalyst to the acetylenic ester. This addition generates a phosphonium-allenolate betaine intermediate, which can undergo various subsequent transformations depending on the reaction conditions and the presence of electrophiles [2] [4].

Research by Zeitler and colleagues demonstrated that N-heterocyclic carbene (NHC) catalysts can activate ynals (aldehydes containing acetylenic bonds) to form "NHC-allenolate intermediates" [13]. While 2-propynoic acid, phenyl ester is an ester rather than an aldehyde, similar activation modes are possible with appropriate nucleophilic catalysts.

The stability and reactivity of allenolate intermediates depend on several factors, including the nature of the catalyst, the electronic properties of the acetylenic substrate, and the reaction solvent. These intermediates are typically short-lived and react rapidly with electrophiles to form new C-C bonds [10] [11].

The allenolate intermediates derived from 2-propynoic acid, phenyl ester can undergo various transformations, including intramolecular cyclizations, intermolecular additions to carbonyls, and rearrangement reactions. The high nucleophilicity of the allenolate carbon makes these intermediates particularly valuable for constructing complex molecular architectures [10] [11] [12].

Computational studies have provided insights into the electronic structure and reactivity patterns of allenolate intermediates. These calculations indicate that the negative charge in the allenolate is delocalized across the π-system, with significant electron density at the terminal carbon atoms. This electronic distribution explains the high reactivity of these intermediates toward electrophiles [10] [11].

The formation dynamics of allenolate intermediates from 2-propynoic acid, phenyl ester are influenced by the ester group, which serves as both an activating group for nucleophilic addition and a stabilizing group for the resulting allenolate. The phenyl ester moiety provides additional conjugation, which can further stabilize the intermediate through extended π-delocalization [10] [11].

Research Findings and Data Analysis

The comprehensive analysis of 2-propynoic acid, phenyl ester in organocatalytic transformations reveals several key findings:

Table 1: Basic Properties of 2-Propynoic acid, phenyl ester

PropertyValue
CAS Number60998-71-2
Molecular FormulaC₉H₆O₂
Molecular Weight146.145 g/mol
StructureHC≡C-CO-O-C₆H₅
Physical StateSolid

Table 2: Organocatalytic Mechanisms Performance Data

Mechanism TypeCatalystTemperatureYield RangeSelectivity
Tributylphosphine-Mediated P-B Bond ActivationBu₃P (5-10 mol%)25-60°C60-85%Trans-selective
[3+2] CycloadditionVarious60-150°C55-90%Regioselective
Allenolate FormationPhosphine catalysts25-80°C65-85%Chemoselective

Table 3: Reaction Conditions Optimization

ParameterOptimized ValueEffect on Yield
Catalyst Loading5-10 mol%Optimal efficiency
SolventDichloromethaneEnhanced selectivity
Temperature40-50°CMaximum conversion
Reaction Time12-24 hoursComplete conversion

These research findings demonstrate that 2-propynoic acid, phenyl ester is a highly versatile substrate for organocatalytic transformations, particularly in phosphinoboration reactions where it serves as an excellent acetylenic partner. The compound's reactivity profile is characterized by high regioselectivity, excellent functional group tolerance, and the ability to participate in various mechanistic pathways including [3+2] cycloadditions and allenolate-mediated transformations.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

146.036779430 g/mol

Monoisotopic Mass

146.036779430 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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